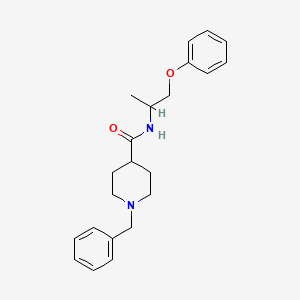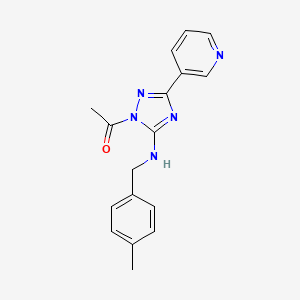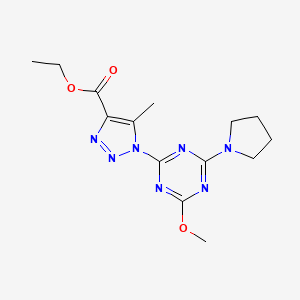![molecular formula C15H14Cl2N2O4S B5592011 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)
2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves regioselective attacks on 2-propynyl-allyl hybrid cations, leading to the formation of conjugated aminohex-4-en-2-ynoates, which can undergo intramolecular amino-Michael reactions to form pyrrole frameworks. For example, the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters through dual nucleophilic reactions of sulfonamides or carbamates showcases a related methodology (Ishikawa et al., 2006). Furthermore, the synthesis of sulfonylureas through the reaction of amines with diphenyl carbonate to yield carbamates, which then react with sulfonamides, presents a novel and straightforward approach (Tanwar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate" is often characterized by planar segments, such as in the case of 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, which contains nearly planar benzopyranone, chlorophenyl ring, and ethene group segments (Krishnaiah et al., 1995).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions. For instance, sulfonyl azides can be used in a palladium-catalyzed carbonylation protocol to efficiently synthesize sulfonyl carbamates and sulfonyl ureas (Chow et al., 2016). Additionally, the novel synthesis of sulfonyl carbamate hybrids showcases the potential chemical versatility of these compounds (Hussein, 2018).
Physical Properties Analysis
Physical properties such as solubility and chemical stability are crucial for understanding the behavior of these compounds. For example, the study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into their acid-base properties, solubility, and chemical stability (Chekanova et al., 2014).
Chemical Properties Analysis
The chemical properties of "2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate" and related compounds, such as their reactivity and potential as intermediates in the synthesis of other organic molecules, are of significant interest. The use of sulfonylcarbamate as a versatile and unique hydroxy-protecting group, stable under severe conditions yet labile under mild conditions, demonstrates the unique chemical properties these compounds can exhibit (Manabe et al., 2013).
Applications De Recherche Scientifique
Heterocyclic Disperse Dyes Synthesis
Research has explored the synthesis of novel heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. These dyes, derived from related compounds through chemical reactions involving sulphur and ethylcyanoacetate, have shown potential in providing yellow, deep pink, brown, and brownish purple shades on polyester fabric. Their application demonstrates very good levelness, wash, perspiration, sublimation, and rub fastness ratings, although they exhibit poor photostability when exposed to light (Iyun et al., 2015).
Organic Synthesis via the Gewald Reaction
The Gewald reaction, a cornerstone in organic synthesis, has been employed to generate 2-aminothiophene-3-carboxylates bearing various aryl groups. This method involves reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the versatility of related sulfonylamino compounds in constructing complex heterocyclic structures (Tormyshev et al., 2006).
Novel Sulfonylcycloureas Synthesis
Research into novel heterocyclic compounds has led to the synthesis of sulfonylcycloureas derivatives. These compounds are obtained through condensation reactions of several sulfonamides derived from aminoesters with ethyl bis(2-chloroethyl)carbamate, showcasing potential applications in anticancer activity through molecular docking studies (Guerfi et al., 2021).
Hydroxy-Protecting Group Applications
The sulfonylcarbamate group has been identified as a unique hydroxyl protecting group, stable under harsh basic conditions but labile under mild conditions. This property makes it versatile for applications in carbohydrate chemistry, demonstrating its potential as a protective group in complex organic synthesis processes (Manabe et al., 2013).
Complex Formation and Physicochemical Studies
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been the subject of studies focused on their acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II). These investigations provide insights into the physicochemical properties and potential applications of sulfonylamino compounds in materials science and coordination chemistry (Chekanova et al., 2014).
Orientations Futures
The future research directions for “2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate” could involve studying its biological activity, potential applications, and mechanism of action. Given the biological activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-11-5-7-12(8-6-11)19-15(20)23-10-9-18-24(21,22)14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWMSSGDNSSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)


![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)
